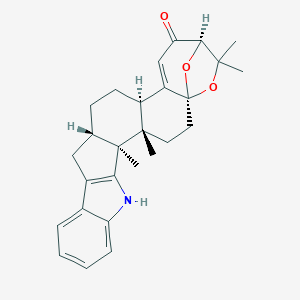

Paspalicine

Descripción

Propiedades

Número CAS |

11024-55-8 |

|---|---|

Fórmula molecular |

C27H31NO3 |

Peso molecular |

417.5 g/mol |

Nombre IUPAC |

(1S,4S,5S,16S,19R,23R)-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one |

InChI |

InChI=1S/C27H31NO3/c1-24(2)23-21(29)14-19-18-10-9-15-13-17-16-7-5-6-8-20(16)28-22(17)26(15,4)25(18,3)11-12-27(19,30-23)31-24/h5-8,14-15,18,23,28H,9-13H2,1-4H3/t15-,18-,23-,25-,26+,27-/m0/s1 |

Clave InChI |

HSFKQYJRJBEWKH-XTHGXZEWSA-N |

SMILES |

CC1(C2C(=O)C=C3C4CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)C |

SMILES isomérico |

C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@H]1CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C |

SMILES canónico |

CC1(C2C(=O)C=C3C4CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)C |

Sinónimos |

paspalicine |

Origen del producto |

United States |

Métodos De Preparación

FG Ring Construction

The synthesis commences with D-ribose derivative 1 , which undergoes an Achmatowicz rearrangement catalyzed by p-TsOH in aqueous ethanol (75% yield). This step generates a dihydropyranone intermediate, which is subsequently subjected to bicycloketalization with ethylene glycol under microwave irradiation (Scheme 1). The reaction proceeds via a chair-like transition state, establishing the cis-fused FG ring system with >20:1 diastereoselectivity.

Table 1: Key Reaction Parameters for FG Ring Synthesis

| Step | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Achmatowicz Rearrangement | p-TsOH, H₂O/EtOH, 80°C | 75 | N/A |

| Bicycloketalization | Ethylene glycol, MW, 120°C | 82 | >20:1 dr |

CD Ring Formation via Ring-Closing Metathesis

A dienyne precursor 3 undergoes ring-closing metathesis using Grubbs II catalyst (5 mol%) in refluxing dichloromethane. This step forges the bicyclo[4.3.1]decane core (CD rings) with 72% yield and complete regiocontrol, avoiding competing [2+2] cycloaddition pathways.

Johnson’s Desymmetrization Approach to the Decalin Core

Johnson’s 2015 synthesis employs two strategic desymmetrization reactions to install the trans-decalin motif and C12b/C12c stereocenters.

Biocatalytic Desymmetrization

The prochiral diketone 4 is subjected to enzymatic desymmetrization using Candida antarctica lipase B (CAL-B) in vinyl acetate. This kinetic resolution produces monoacetate 5 with 98% ee, which is subsequently reduced to diol 6 (Scheme 2).

Diastereotopic Group-Selective C–H Acetoxylation

Palladium-catalyzed acetoxylation of oxime 7 leverages the oxime directing group to achieve equatorial methyl selectivity. Using Pd(OAc)₂ (10 mol%) and PhI(OAc)₂ as the oxidant, this step installs the C12b acetate with 79% yield and >20:1 dr.

Table 2: Comparison of Decalin Core Synthesis Strategies

| Method | Key Step | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Chen et al. (2022) | Ring-closing metathesis | 72 | >95% ee |

| Johnson (2015) | Enzymatic desymmetrization | 85 | 98% ee |

Late-Stage Indole Installation and Functionalization

The indole moiety is introduced via a Gassman indole synthesis, avoiding premature cyclization or oxidation. Ketone 8 is converted to sulfide 9 via enolate trapping with dimethyl disulfide, followed by N-chloroaniline treatment and RANEY® nickel reduction to afford aniline 10 . Acid-mediated cyclization completes the indole ring (62% yield over three steps).

Alternative Synthetic Routes and Emerging Technologies

Recent advances have explored photoredox catalysis and electrochemical methods for paspalicine synthesis:

Q & A

Q. How to ensure transparency in reporting Paspalicine research data?

- Methodological Answer : Follow the NIH guidelines for preclinical research:

- Disclose all experimental parameters (e.g., cell passage numbers, solvent concentrations).

- Provide raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials.

- Use the ARRIVE checklist for animal studies to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.